molecular formula C22H24N2O3 B11592026 1'-(piperidin-1-ylcarbonyl)-3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione

1'-(piperidin-1-ylcarbonyl)-3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione

Cat. No.: B11592026
M. Wt: 364.4 g/mol
InChI Key: XKNPEHRWLVAOSK-UHFFFAOYSA-N
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Description

1’-(PIPERIDINE-1-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including a piperidine ring and an isoquinoline moiety, makes it a versatile intermediate for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(PIPERIDINE-1-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the piperidine and isoquinoline units. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency and reducing the risk of human error.

Chemical Reactions Analysis

Types of Reactions

1’-(PIPERIDINE-1-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

1’-(PIPERIDINE-1-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE has several applications in scientific research:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: Its unique structure makes it a valuable building block for the synthesis of complex organic molecules.

    Biological Studies: Researchers use this compound to study its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s reactivity and versatility make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-(PIPERIDINE-1-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(PIPERIDINE-1-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

1-(piperidine-1-carbonyl)spiro[6H-pyrrolo[2,1-a]isoquinoline-5,1'-cyclopentane]-2,3-dione

InChI

InChI=1S/C22H24N2O3/c25-19-17(20(26)23-12-6-1-7-13-23)18-16-9-3-2-8-15(16)14-22(10-4-5-11-22)24(18)21(19)27/h2-3,8-9H,1,4-7,10-14H2

InChI Key

XKNPEHRWLVAOSK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C3C4=CC=CC=C4CC5(N3C(=O)C2=O)CCCC5

Origin of Product

United States

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